2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-4-3-5-13(12(11)2)16-6-8-17(9-7-16)14(18)10-15/h3-5H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHPSLGXKMHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2,3-dimethylphenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperazine derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions. The compound may modulate the activity of these receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related piperazine derivatives highlights key differences in substituents, molecular properties, and biological activities. Below is a detailed comparison:
Structural and Physicochemical Comparison
¹Assumed molecular formula based on structural analysis.
Structure-Activity Relationship (SAR) Insights
- Chloro vs. Fluoro ( vs. 12): Chloro is more electron-withdrawing, possibly altering binding kinetics compared to fluorine. Heterocycles (): Pyrimidine introduces hydrogen-bonding sites, which may enhance target affinity.
Biological Activity
2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 270.77 g/mol. Its structural features include a chloro group and a piperazine moiety, which are significant for its biological activity.
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly dopamine receptors. A study highlighted the selective agonist activity at the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders . The compound's ability to promote β-arrestin translocation and G protein activation suggests a complex interaction with these receptors .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, modifications in the phenyl groups attached to the piperazine ring have shown enhanced activity against Chlamydia species . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly influence the antimicrobial efficacy.
Case Studies and Research Findings
A notable study investigated the antichlamydial activity of several piperazine derivatives, including those structurally related to this compound. The results indicated that certain modifications led to improved selectivity and potency against Chlamydia, suggesting potential therapeutic applications in treating infections caused by this pathogen .
| Compound ID | Antimicrobial Activity (μg/mL) | Selectivity |
|---|---|---|
| ACP1a | 64 | Moderate |
| ACP1b | 16 | High |
| ADEP1 | 8 | Low |
Neuropharmacological Activity
The compound has been explored for its neuropharmacological effects. In vitro assays have shown that it can modulate dopamine receptor activity, particularly acting as an agonist at the D3 receptor while exhibiting antagonist properties at the D2 receptor . This dual action may position it as a candidate for treating conditions like schizophrenia or Parkinson's disease.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
